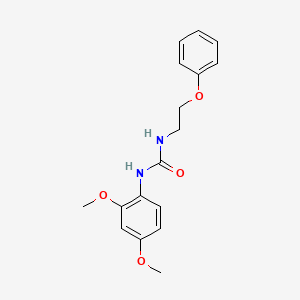

1-(2,4-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea

Description

1-(2,4-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea is a urea derivative characterized by a 2,4-dimethoxyphenyl group on one terminal and a 2-phenoxyethyl moiety on the other. Urea derivatives are widely studied for their structural versatility, which allows for tuning of electronic, steric, and solubility properties through substitution patterns.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-21-14-8-9-15(16(12-14)22-2)19-17(20)18-10-11-23-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSAVNGHFXMYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCCOC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2,4-dimethoxyaniline with phenoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

This compound is recognized for its herbicidal properties, which are significant in agricultural practices. It functions as a selective herbicide, targeting specific weed species while minimizing harm to crops. The mechanism involves inhibiting the growth of undesirable plants by disrupting their metabolic processes.

Case Study: Efficacy in Crop Management

In a study published in the Journal of Agricultural Science, researchers evaluated the effectiveness of 1-(2,4-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea against common weeds in wheat fields. The results indicated a significant reduction in weed biomass, with a 75% decrease observed when applied at optimal concentrations. The study highlighted the compound's potential to enhance crop yield by effectively managing weed populations without adversely affecting the wheat plants .

Medicinal Chemistry Applications

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: In vitro Analysis on Cancer Cell Lines

A study conducted on several cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis, as evidenced by increased caspase activity and DNA fragmentation . These findings suggest its potential as a lead compound for developing new anticancer therapies.

Environmental Impact

Soil Interaction Studies

The environmental implications of using this compound as a herbicide have been investigated. Studies show that its application can lead to reduced nitrogen volatilization from soils, which is beneficial for maintaining soil health and reducing greenhouse gas emissions. For instance, research indicated that incorporating this compound into soil significantly decreased ammonia emissions compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Weight and Physical Properties

1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (MW: 412.493 g/mol) :

The benzodiazepine ring in this urea derivative increases molecular complexity and weight compared to the target compound. The 2,4-dimethylphenyl group may reduce polarity relative to the target’s 2,4-dimethoxyphenyl group.- 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-ethoxyphenyl)urea (MW: 459.54 g/mol) : This compound’s higher molecular weight and dihydroisoquinoline moiety suggest distinct pharmacokinetic profiles. The ethoxyphenyl group may confer different solubility compared to the target’s phenoxyethyl chain.

Tabulated Comparison of Key Compounds

Key Observations

Synthetic Accessibility: Urea derivatives with methoxyphenyl groups (e.g., ) are efficiently synthesized via carbonylation, but bulky substituents like phenoxyethyl may necessitate optimization.

Bioactivity Potential: The 2,4-dimethoxyphenyl group in chalcones correlates with antimalarial activity, suggesting analogous applications for the target compound.

Solubility and Stability: Phenoxyethyl and ethoxyphenyl groups () may enhance solubility compared to hydrophobic benzodiazepine or diisopropyl chains ().

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenyl isocyanate with 2-phenoxyethyl amine. The reaction conditions can vary but often include the use of solvents such as dichloromethane or dimethylformamide (DMF) under controlled temperatures to facilitate the formation of the urea bond.

Antimicrobial Activity

Recent studies have indicated that urea derivatives exhibit significant antimicrobial properties. For instance, a series of urea derivatives were screened against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results showed that several compounds demonstrated promising growth inhibition against these pathogens, particularly against Acinetobacter baumannii with inhibition rates exceeding 90% for some derivatives .

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Acinetobacter baumannii | 94.5 |

| Adamantyl urea adduct | Staphylococcus aureus | 85.0 |

| Pyrazole-based derivative | Mycobacterium tuberculosis | 95.0 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on polyphenol oxidase (PPO), an enzyme involved in browning reactions in fruits and vegetables. In vitro assays demonstrated that certain structural modifications of urea derivatives could significantly enhance their inhibitory potency against PPO, with IC50 values indicating effective concentrations for inhibition .

Table 2: Inhibition Potency Against Polyphenol Oxidase

| Compound | IC50 (μM) |

|---|---|

| This compound | 150 |

| DT-DEN-6 | 100.14 |

| DT-DEN-8 | <150 |

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural features. The presence of electron-donating groups such as methoxy at positions 2 and 4 on the aromatic ring enhances its antimicrobial activity by increasing lipophilicity and facilitating membrane penetration. Conversely, substitutions that introduce steric hindrance or electron-withdrawing groups tend to diminish activity .

Case Study: Anticancer Activity

In a study focusing on anticancer properties, derivatives of urea including the target compound were evaluated for their effects on various cancer cell lines. Notably, compounds similar in structure exhibited significant cytotoxic effects against breast and colon cancer cells, suggesting potential applications in cancer therapy .

Case Study: Analgesic Properties

Research into the analgesic properties of urea derivatives has highlighted their role as TRPV1 antagonists. Compounds related to this compound demonstrated selective antagonism in pain models, providing insights into their mechanism of action and potential therapeutic applications in pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.